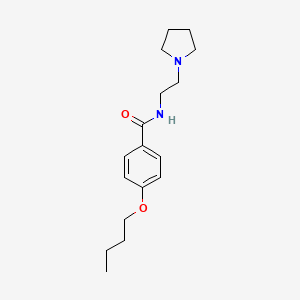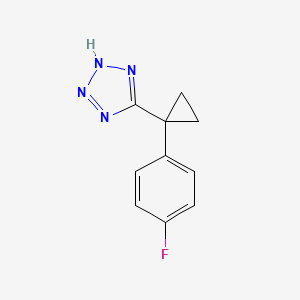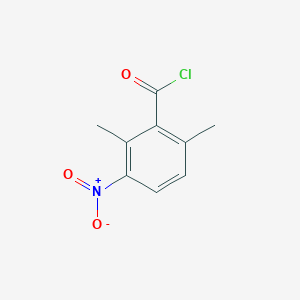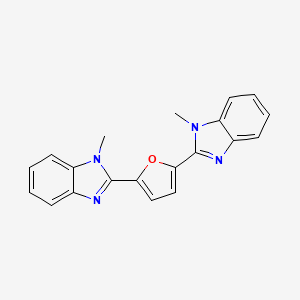
2-Ethoxyethyl stearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxyethyl stearate is an ester compound with the molecular formula C22H44O3. It is formed by the esterification of stearic acid with 2-ethoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl stearate can be synthesized through the esterification reaction between stearic acid and 2-ethoxyethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Stearic acid+2-Ethoxyethanol→2-Ethoxyethyl stearate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is heated to facilitate the reaction, and the water formed as a byproduct is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
2-Ethoxyethyl stearate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield stearic acid and 2-ethoxyethanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent for esters.
Major Products
Hydrolysis: Stearic acid and 2-ethoxyethanol.
Transesterification: A new ester and alcohol, depending on the alcohol used.
Reduction: Alcohols corresponding to the ester components.
科学研究应用
2-Ethoxyethyl stearate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.
作用机制
The mechanism of action of 2-ethoxyethyl stearate is primarily related to its chemical structure as an ester. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Ethyl stearate: An ester of stearic acid and ethanol.
Butyl stearate: An ester of stearic acid and butanol.
Methyl stearate: An ester of stearic acid and methanol.
Uniqueness
2-Ethoxyethyl stearate is unique due to the presence of the ethoxyethyl group, which imparts different solubility and reactivity characteristics compared to other stearate esters. This makes it particularly useful in applications requiring specific solvent properties or reactivity profiles.
属性
CAS 编号 |
72269-51-3 |
|---|---|
分子式 |
C22H44O3 |
分子量 |
356.6 g/mol |
IUPAC 名称 |
2-ethoxyethyl octadecanoate |
InChI |
InChI=1S/C22H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)25-21-20-24-4-2/h3-21H2,1-2H3 |
InChI 键 |
MFEWWQYHAZUIDX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)

![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)








![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)

![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
